Dimethoxymethylvinylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNAFSPCNATQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57620-02-7 | |
| Record name | Silane, ethenyldimethoxymethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57620-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70894357 | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16753-62-1 | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16753-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016753621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethenyldimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinylmethyldimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dimethoxymethylvinylsilane and Its Precursors
Direct Synthesis Routes via Silane (B1218182) Functionalization
Direct synthesis methods are fundamental to the production of dimethoxymethylvinylsilane, typically involving the creation of methoxy (B1213986) groups on a silicon atom that already contains the target methyl and vinyl groups.
A primary and industrially significant method for synthesizing this compound is the reaction of dichloromethylvinylsilane (B90890) with methanol (B129727). In this process, the chlorine atoms on the silicon are substituted by methoxy groups from the methanol. This reaction is a standard alcoholysis of a chlorosilane, which produces the desired alkoxysilane and hydrogen chloride (HCl) as a byproduct.
Another, less common, direct synthesis approach involves the depolymerization of specific silicone polymers. For instance, poly(methylvinylsiloxane-ran-dimethylsiloxane) can be depolymerized using dimethyl carbonate in methanol with a potassium fluoride (B91410) catalyst to yield this compound along with other silane products. sigmaaldrich.com
While the alcoholysis of dichloromethylvinylsilane with methanol can proceed without a catalyst, the reaction conditions can be controlled to manage the exothermic nature and the evolution of HCl gas. In some cases, an acid scavenger, such as a tertiary amine, may be used to neutralize the HCl byproduct, driving the reaction to completion and preventing potential side reactions.
In broader silane chemistry, transition metal catalysts, such as palladium or nickel complexes, are employed to facilitate the formation of Si-C bonds, which are crucial for creating the initial vinyl-silicon linkage in the precursor molecules. For the direct synthesis of dimethyldichlorosilane, a precursor to many organosilanes, the Rochow-Müller process utilizes a copper catalyst to react silicon metal with methyl chloride. google.com While not a direct catalyst for the methoxylation step, these catalytic processes are essential for producing the vinyl- and methyl-substituted chlorosilane precursors required for this compound synthesis.
Polycondensation Approaches
This compound serves as a key monomer in polycondensation reactions to create complex, hyperbranched, and cross-linked polysiloxane structures. These reactions are typically catalyzed by specific Lewis acids.
A notable application of this compound is its direct polycondensation with boric acid to form hyperbranched polymethylvinylborosiloxanes (PMVBSs). sigmaaldrich.comevitachem.com This non-catalyzed, environmentally friendly method involves heating the reactants, which leads to the formation of Si-O-Si and Si-O-B linkages, creating a highly branched polymer network. acs.orgresearchgate.net The reaction liberates methanol as a byproduct. These PMVBS materials are recognized for their ability to enhance the thermal stability of other silicone materials. acs.orgresearchgate.net The reaction is typically conducted in a high-boiling point solvent to facilitate the removal of the methanol byproduct. evitachem.comresearchgate.net
Table 1: Reaction Conditions for Boric Acid Catalyzed Polycondensation of this compound
| Parameter | Conditions | Source(s) |
|---|---|---|
| Catalyst | Boric Acid | evitachem.com, acs.org, researchgate.net |
| Temperature | 80°C - 130°C | evitachem.com, acs.org, researchgate.net |
| Solvents | 1,4-dioxane (B91453), diglyme | evitachem.com, acs.org, researchgate.net |
| Resulting Structure | Hyperbranched polymethylvinylborosiloxanes (PMVBSs) | acs.org, researchgate.net |
Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a powerful Lewis acid catalyst used in the Piers-Rubinsztajn reaction. This reaction involves the condensation between a hydrosilane (containing an Si-H bond) and an alkoxysilane (containing an Si-OR bond) to form a siloxane (Si-O-Si) bond, with a hydrocarbon (R-H) as the byproduct. nih.gov
This catalytic system can be applied to this compound in reactions with other silanes or siloxanes. evitachem.comnih.gov For example, the reaction between vinylmethyldimethoxysilane and a hydrosilane-containing compound like 1,4-bis(dimethylsilyl)benzene, catalyzed by B(C₆F₅)₃, produces vinyl-substituted silphenylenesiloxane copolymers. nih.gov These reactions are typically performed under an inert nitrogen atmosphere at room temperature, followed by purification to yield the desired polymeric products. evitachem.com The high efficiency of the B(C₆F₅)₃ catalyst allows for the synthesis of polymers with controlled structures and high molecular weights. nih.govresearchgate.net
Purification and Isolation Techniques in Research Scale Synthesis
The purification of this compound is critical to ensure its suitability for subsequent reactions and applications. The techniques employed vary depending on the scale of the synthesis and the nature of the impurities.
On a research scale, common purification methods include:
Filtration: To remove any solid catalysts or byproducts. evitachem.com
Solvent Removal: Evaporation of the reaction solvent, often under reduced pressure. evitachem.com
Distillation: Fractional distillation under reduced pressure is a standard method to isolate the pure compound from starting materials, byproducts, and lower- or higher-boiling impurities.
Column Chromatography: For high-purity requirements, flash column chromatography using silica (B1680970) gel is an effective technique for separating the target compound from non-volatile or closely related impurities. rsc.org
A significant challenge in the purification of this compound produced from dichloromethylvinylsilane and methanol is the presence of residual methanol. This mixture forms an azeotrope, making separation by simple distillation difficult. A specialized purification process involves azeotropic distillation. By adding an entrainer such as methyl formate (B1220265) or methoxytrimethylsilane, the azeotrope with methanol can be broken, allowing for the effective separation and recovery of highly purified this compound. researchgate.net
Investigation of Side Reactions and Byproduct Formation during Synthesis
The synthesis of organosilanes, including Dimethoxymethylvinylvinylsilane, can be accompanied by various side reactions that lead to the formation of byproducts. osti.gov The synthesis of Dimethoxymethylvinylvinylsilane often involves the reaction of Dichloromethylvinylsilane with methanol. chemicalbook.com This process can lead to several potential side reactions and impurities.
One primary area of byproduct formation involves incomplete reactions or redistribution reactions. For instance, if the reaction between Dichloromethylvinylsilane and methanol is not driven to completion, partially substituted intermediates such as Chloromethoxymethylvinylsilane may remain as impurities. Furthermore, the choice of catalysts and reaction conditions can influence the generation of byproducts. In related hydrosilylation reactions used to produce functional silanes, potential side reactions include alkene isomerization and hydrogenation. osti.gov
The presence of magnesium alkoxide byproducts can also complicate the isolation and purification of the desired silane product in certain synthesis routes. In other complex catalytic systems involving organosilanes, byproducts can arise from the silane itself, such as the formation of siloxanes (e.g., hexaethyldisiloxane (B1329380) from triethylsilane) during workup. gelest.com
Table 2: Potential Byproducts in this compound Synthesis
| Byproduct/Impurity | Probable Origin |
|---|---|
| Methanol | Unreacted raw material. google.com |
| Chloromethoxymethylvinylsilane | Incomplete reaction of Dichloromethylvinylsilane with methanol. |
| Siloxanes | Hydrolysis and condensation of silanes during workup. gelest.com |
| Isomerized Alkenes | Catalyst-induced side reactions in hydrosilylation synthesis routes. osti.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanol |
| Dichloromethylvinylsilane |
| Methyl Formate |
| Methoxytrimethylsilane |
| Chloromethoxymethylvinylsilane |
| Hexaethyldisiloxane |
Chemical Reactivity and Reaction Mechanisms of Dimethoxymethylvinylsilane
Hydrolysis Processes and Silanol (B1196071) Formation
The initial and rate-determining step in the polymerization of dimethoxymethylvinylsilane is the hydrolysis of its methoxy (B1213986) groups (-OCH₃). This reaction involves the cleavage of the silicon-oxygen bond in the alkoxy group by water, leading to the formation of reactive silanol groups (-Si-OH) and methanol (B129727) as a byproduct. nih.gov
The hydrolysis of alkoxysilanes like this compound is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom. nih.govpaint.org The specific pathway, however, is heavily influenced by the pH of the reaction medium. nih.gov
Under acidic conditions, the reaction is initiated by the rapid protonation of an alkoxy group. This enhances the leaving group's ability, facilitating a nucleophilic attack on the silicon atom by a water molecule. adhesivesmag.com This process results in the displacement of a methanol molecule and the formation of a silanol group.
In alkaline or basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group on the silicon atom. nih.gov This leads to the formation of a pentacoordinate silicon intermediate, which then breaks down to form the silanol and release a methoxide (B1231860) ion. nih.govpaint.org The rate of hydrolysis is influenced by both the steric bulk and the electronic effects of the substituents on the silicon atom. nih.govtandfonline.com
The general equation for the hydrolysis of this compound is: CH₂=CH-Si(CH₃)(OCH₃)₂ + 2H₂O → CH₂=CH-Si(CH₃)(OH)₂ + 2CH₃OH evitachem.com
The presence of water is essential for the hydrolysis of this compound to occur. evitachem.com The rate of this reaction is profoundly affected by the pH of the system. The hydrolysis rate is at its minimum at a neutral pH of approximately 7. paint.orgadhesivesmag.com As the pH moves into either the acidic or basic range, the rate of hydrolysis increases significantly. It is reported that a change of one pH unit can result in a tenfold acceleration of the reaction rate. paint.orgadhesivesmag.com
Under acidic conditions, the protonation of alkoxy groups facilitates their substitution by water, accelerating the reaction. researchgate.net In basic conditions, the increased concentration of hydroxide ions, which are strong nucleophiles, leads to a more rapid attack on the silicon atom. nih.gov However, at very high pH (above 10), the rate can be inhibited due to the ionization of the newly formed silanol groups. paint.org
The following table illustrates the general relationship between pH and the relative rate of hydrolysis for alkoxysilanes.
| pH Range | Relative Hydrolysis Rate | Predominant Mechanism |
| < 4 (Acidic) | High | Acid-catalyzed SN2 |
| 4 - 6 | Moderate | Slow hydrolysis |
| ~ 7 (Neutral) | Minimum | Uncatalyzed hydrolysis |
| 8 - 10 (Basic) | High | Base-catalyzed SN2 |
| > 10 | Decreasing | Inhibition by silanolate formation |
Condensation Reactions and Siloxane Network Formation
Following the initial hydrolysis, the resulting reactive silanol groups undergo condensation reactions to form stable siloxane bonds (Si-O-Si). evitachem.com This process is crucial for the construction of the three-dimensional polymeric network that gives silicone materials their characteristic properties. evitachem.comsmolecule.com
One of the primary pathways for siloxane bond formation is the condensation between two silanol groups. nih.gov This reaction releases a molecule of water as a byproduct and creates a siloxane linkage. wikipedia.org
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov
Similar to hydrolysis, this condensation reaction is also catalyzed by both acids and bases. adhesivesmag.com In an acidic environment, one silanol group is protonated, making it more susceptible to nucleophilic attack by another silanol group. adhesivesmag.com
Condensation can also occur between a silanol group and an unreacted methoxy group of another this compound molecule. nih.gov This reaction pathway results in the formation of a siloxane bond and releases a molecule of methanol. paint.org
≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov
This pathway is particularly relevant in the early stages of the reaction when the concentration of unreacted alkoxysilane is still high. Both types of condensation reactions contribute to the progressive build-up of the polymer network.
The following table summarizes the condensation reaction pathways.
| Reactants | Products | Byproduct |
| Silanol + Silanol | Siloxane Bond | Water |
| Silanol + Alkoxysilane | Siloxane Bond | Alcohol |
Several parameters can be adjusted to control the cross-linking density:
Moisture Availability: The amount of water present directly influences the rate of hydrolysis, and therefore the concentration of reactive silanol groups available for condensation. evitachem.com
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. evitachem.com
Catalyst: The type and concentration of the acid or base catalyst used can significantly alter the reaction kinetics. adhesivesmag.com For instance, certain catalysts can promote the formation of hyperbranched polymers. mdpi.com
Stoichiometry: The ratio of reactants, particularly when co-polymerizing with other silanes, can be precisely controlled to influence the final network structure. nih.gov
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates and network formation. gelest.com
By carefully managing these conditions, it is possible to produce a wide range of silicone materials, from linear polymers to highly cross-linked resins, with precisely controlled properties. mdpi.com
Vinyl Group Reactivity and Functionalization
The presence of a vinyl group (-CH=CH₂) attached to the silicon atom imparts significant reactivity to this compound, making it a versatile precursor in materials science and organic synthesis. This vinyl moiety serves as a key site for a variety of functionalization reactions, most notably addition reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to its role as a crosslinking agent and a building block for complex silicone-based architectures.
The double bond of the vinyl group in this compound is susceptible to a range of addition reactions, with hydrosilylation being one of the most prominent and widely utilized. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond, a process typically catalyzed by platinum-group metal complexes, such as Karstedt's catalyst. researchgate.net This transformation is a cornerstone of addition-cure silicone chemistry, leading to the formation of stable ethyl bridges that crosslink polymer chains to form elastomers. researchgate.netchemimpex.com For instance, this compound can be reacted with hydride-terminated polydimethylsiloxanes to create linear polymers with controlled spacing of vinyl groups. researchgate.net These resulting vinyl-functional polymers can then undergo further hydrosilylation reactions to produce highly branched silicones or be crosslinked into soft elastomers. researchgate.netnih.gov
Another significant class of addition reactions is the metal-catalyzed hydroalkylation of the vinyl group. For example, a Nickel-Hydride (Ni-H) catalyzed hydroalkylation of vinylsilanes with unactivated alkyl iodides has been shown to proceed with anti-Markovnikov selectivity, yielding the linear regioisomer. organic-chemistry.org This type of reaction expands the utility of this compound beyond traditional silicone chemistry, allowing for its integration into more complex organic molecules.
Copper-catalyzed reactions also feature prominently in the functionalization of the vinyl group. Copper hydride (CuH) catalyzed reductive coupling reactions of styrenes with α,β-unsaturated acids have been demonstrated using dimethoxymethylsilane (B7823244). acs.org Furthermore, CuH-catalyzed hydroamination reactions of alkenes with reagents like hydroxylamine (B1172632) esters can be performed in the presence of silanes, leading to the formation of α-branched amines. organic-chemistry.org While these examples showcase the reactivity of vinyl groups in general, they highlight the potential pathways for the functionalization of this compound.
Table 1: Example of Hydrosilylation for Elastomer Synthesis
| Reactants | Catalyst | Reaction Type | Product | Application |
|---|---|---|---|---|
| Vinyl-containing silicone polymer and a hydride-containing crosslinker (e.g., PMS-H03) | Karstedt's catalyst | Hydrosilylation | Crosslinked Silicone Elastomer | Bubble-free elastomers for various applications researchgate.net |
In the context of widely used copper-hydride catalyzed reactions, such as hydroamination, detailed mechanistic studies have provided crucial insights. Kinetic and spectroscopic analyses of the CuH-catalyzed hydroamination of styrene (B11656) indicate that the turnover-limiting step is the regeneration of the active CuH catalyst. mit.edu This regeneration occurs through the reaction of a phosphine-ligated copper(I) benzoate (B1203000), identified as the catalyst resting state, with the silane (B1218182) reagent. mit.edu Although these studies were not performed specifically with this compound, the fundamental steps are analogous. Isotope-labeling studies using vinylsilanes and deutero-diphenylsilane have also suggested that the initial hydrocupration step is not reversible. mit.edu This understanding of the catalyst cycle, particularly the role of the silane in the rate-determining step, is critical for optimizing reaction conditions to achieve higher efficiency and shorter reaction times. mit.edu
Table 2: Mechanistic Insights into Vinyl Group Reactions
| Reaction Type | Catalyst System | Proposed Mechanism | Key Mechanistic Feature |
|---|---|---|---|
| Hydroalkylation | Nickel-Hydride (Ni-H) | Radical mechanism | Formation of radical intermediates determines anti-Markovnikov selectivity. organic-chemistry.org |
| Hydroamination | Copper-Hydride (CuH) | Catalytic cycle with catalyst regeneration | Regeneration of the CuH catalyst by the silane is the turnover-limiting step. mit.edu |
Polymerization Science and Macromolecular Engineering
Dimethoxymethylvinylsilane as a Monomer in Polymer Synthesis
This compound's dual reactivity makes it an invaluable building block for a range of silicone polymers. The vinyl group provides a site for addition polymerization, while the dimethoxy functionality allows for the formation of siloxane bonds through hydrolysis and condensation reactions.
Synthesis of Silicone Elastomers and Rubbers
This compound is a key ingredient in the production of silicone elastomers and rubbers, materials prized for their flexibility, thermal stability, and durability. chemimpex.com It can be used as a crosslinking agent in silicone rubber formulations, contributing to improved elasticity and thermal stability, which are crucial in demanding applications within the automotive and aerospace industries. chemimpex.comhopemaxchem.com The vinyl group can participate in vulcanization processes, typically through platinum-catalyzed hydrosilylation, to form a cross-linked network.
In one method, this compound is used in the synthesis of cyclic methyl vinyl siloxanes, which are essential raw materials for producing methyl vinyl silicone rubbers (VMQ). made-in-china.com The incorporation of the vinyl functionality along the polymer backbone allows for controlled crosslinking, leading to elastomers with desirable mechanical properties.
The synthesis of silicone elastomers can also be achieved using hydride-terminated, well-defined vinyl-containing linear silicones. mdpi.com For instance, a hydride-terminated polydimethylsiloxane (B3030410) (PDMS) can be reacted with this compound in the presence of a catalyst to create vinyl-pendent linear silicones. mdpi.com These polymers can then undergo self-curing via hydrosilylation to form soft elastomers. mdpi.comresearchgate.net The properties of these elastomers, such as hardness, can be tuned by controlling the molecular weight and the spacing between the vinyl groups. researchgate.net
| Precursor Polymer | Curing Method | Resulting Elastomer Properties |
| Vinyl-pendent linear silicone (from H-PDMS and this compound) | Self-curing via hydrosilylation | Soft, bubble-free elastomers with Shore OO hardness ranging from 46 to 73. researchgate.net |
| Vinyl-containing elastomer swollen with telechelic hydrosilicone | Hydrosilylation | Increased hardness compared to the self-cured elastomer. mdpi.com |
Formation of Siloxane Polymers and Networks
The methoxy (B1213986) groups of this compound are susceptible to hydrolysis, which generates reactive silanol (B1196071) groups. These silanols can then undergo condensation reactions with other silanols or alkoxysilanes to form stable siloxane (Si-O-Si) bonds. evitachem.com This process is fundamental to the formation of both linear and cross-linked siloxane polymers and networks. evitachem.com
This reactivity is harnessed to create a wide array of materials, from simple linear chains to complex three-dimensional networks found in coatings, adhesives, and sealants. chemimpex.comevitachem.com The ability of this compound to form strong, durable bonds with both organic and inorganic materials makes it a valuable component in these applications. chemimpex.com For example, it is used to enhance the adhesion properties of sealants and adhesives in the construction and automotive sectors. chemimpex.com
Controlled Polymerization Techniques
The precise control over polymer architecture is a central goal in modern polymer chemistry. This compound is instrumental in several controlled polymerization techniques that allow for the synthesis of silicones with well-defined structures, such as specific branching, spatial arrangement of functional groups, and controlled molecular weights.
Iterative Piers-Rubinsztajn Condensation for Spatially Controlled Silicones
The Piers-Rubinsztajn reaction, a Lewis acid-catalyzed condensation between a hydrosilane and an alkoxysilane, offers a powerful method for constructing siloxane bonds under mild conditions, avoiding the harsh acidic or basic environments that can lead to uncontrolled polymer rearrangement. nih.govmcmaster.ca This reaction is particularly suited for the synthesis of precisely structured silicones. mcmaster.caresearchgate.net
An iterative approach combining the Piers-Rubinsztajn reaction with other orthogonal reactions, such as platinum-catalyzed hydrosilylation, enables the synthesis of complex, well-defined silicone architectures like dendrimers and highly branched polymers. mdpi.commcmaster.ca this compound plays a crucial role in this strategy by introducing vinyl functional groups at specific points along a silicone backbone. mdpi.com
For instance, macromonomers can be created and then polymerized using the Piers-Rubinsztajn reaction with dialkoxyvinylsilanes, such as this compound, and telechelic hydrosilicones. mdpi.com The molecular weight of the resulting polymers can be controlled by the stoichiometry of the reactants. mdpi.com This method allows for the synthesis of linear poly(dimethylsiloxane-co-vinylmethyldisiloxane) with a controlled spacing of vinyl functional groups. researchgate.netresearchgate.net This spatial control is difficult to achieve with traditional polymerization methods. mcmaster.ca
Synthesis of Hyperbranched Polyvinylborosiloxanes
This compound can also be directly involved in the synthesis of hyperbranched polymers. One notable example is the formation of hyperbranched polymethylvinylborosiloxanes. These polymers are synthesized through the direct polycondensation of this compound with boric acid. evitachem.com
This reaction is typically carried out at elevated temperatures (80°C to 130°C) in solvents like 1,4-dioxane (B91453) or diglyme. evitachem.com The resulting hyperbranched structure arises from the multiple reactive sites on both the this compound and the boric acid. This method not only produces a highly branched polymer architecture but has also been shown to enhance the thermal stability of addition-curable silicones. evitachem.com
Structure-Property Relationships in this compound-Derived Polymers
The incorporation of this compound into polymer structures provides a versatile method for tailoring the final properties of the material. The vinyl group allows for polymerization, typically with other monomers, while the dimethoxy groups offer a reactive site for subsequent moisture-cured cross-linking. This dual functionality is key to developing materials with a wide range of mechanical and thermal characteristics.
The ratio of this compound to other comonomers in a polymer chain is a critical parameter that dictates the ultimate physical and chemical properties of the resulting material. The specific properties of the final polymer can be finely tuned by adjusting this ratio during synthesis. ontosight.ai In copolymerization, the reactivity ratios of the monomers involved determine their distribution along the polymer chain, which in turn influences the microstructure and macroscopic behavior of the material. tsijournals.commdpi.com
In copolymers of ethylene (B1197577) and vinylsilanes, the concentration of the vinylsilane monomer has a marked effect on the polymer's characteristics. For instance, studies on styrene-butyl acrylate-silicone copolymers have shown that increasing the silicone content can lead to a decrease in properties like film hardness and tensile strength, while simultaneously increasing water resistance and impact strength. jku.at Similarly, research on ethylene copolymers with various vinylsilanes, at concentrations from 0.2 to 7 mol%, has demonstrated a clear relationship between the copolymer composition and its properties, including thermal stability. osti.gov The molecular weight of branched silicone polymers can also be controlled by adjusting the ratio of reagents, such as a dialkoxyvinylsilane and a telechelic HSi-silicone, during polymerization. mdpi.com
The principle holds that a higher proportion of this compound introduces more sites for potential cross-linking. This can lead to a denser network structure upon curing, which significantly alters the polymer's properties. Conversely, a lower ratio results in a polymer with fewer cross-linking sites, leading to a more flexible and less rigid material. The choice of monomer ratio is therefore a strategic decision based on the desired balance of properties for a specific application, such as coatings, adhesives, or elastomers. ontosight.ai
Table 1: Effect of Monomer Ratio on General Polymer Properties
| Property | Increasing this compound Ratio | Decreasing this compound Ratio |
|---|---|---|
| Cross-link Density (potential) | Increases | Decreases |
| Hardness | Tends to Increase (post-curing) | Tends to Decrease |
| Flexibility | Tends to Decrease (post-curing) | Tends to Increase |
| Tensile Strength | Can be optimized; may decrease if ratio is too high jku.at | Can be optimized |
| Water Resistance | Tends to Increase jku.at | Tends to Decrease |
Cross-linking is a fundamental process in polymer science that transforms thermoplastic materials into thermosets, creating a three-dimensional polymer network. In polymers derived from this compound, the methoxy groups are hydrolyzed in the presence of moisture to form reactive silanol (Si-OH) groups. These silanol groups then condense with each other to form stable siloxane (Si-O-Si) bridges between polymer chains. jku.at This process significantly enhances the material's mechanical and thermal properties.
The formation of a siloxane network imparts greater dimensional stability, creep resistance, and abrasion resistance. jku.at Studies on silane (B1218182) cross-linked polyethylene (B3416737) have shown that the degree of cross-linking is crucial for long-term and high-temperature performance. jku.at While regular polyethylene may melt between 100 to 130 °C, silane cross-linked versions can show no noticeable flow even at 150 °C. jku.at
The mechanical properties are also profoundly affected. Increased cross-link density generally leads to a higher tensile strength and a greater elastic modulus, making the material stiffer and more rigid. jku.atmdpi.com However, this increase in strength and stiffness is often accompanied by a decrease in elongation at break, meaning the material becomes less flexible. jku.at
Table 2: Influence of Cross-linking on Polymer Properties
| Property | Uncross-linked Polymer | Cross-linked Polymer |
|---|---|---|
| Structure | Linear or branched chains | 3D Network |
| Tensile Strength | Lower | Higher jku.at |
| Elastic Modulus | Lower | Higher |
| Elongation at Break | Higher | Lower jku.at |
| Thermal Stability | Lower | Higher osti.gov |
| Creep Resistance | Lower | Higher jku.at |
For example, in ethylene-vinylsilane copolymers, a higher degree of cross-linking results in increased tensile strength and modulus but lower ultimate strain. jku.at This trade-off between strength and flexibility is a key consideration in designing materials for specific applications. The siloxane cross-links (Si-O-Si) are also more flexible than the carbon-carbon (C-C) bridges formed during peroxide-initiated cross-linking, which can result in a material with higher impact and tensile strength compared to other cross-linking methods. jku.at
Advanced Polymeric Materials Research
This compound is a key component in the development of advanced polymeric materials, where its unique chemical functionalities are leveraged to create materials with novel properties and applications.
Polymer-inorganic nanocomposites are materials where nano-sized inorganic particles are dispersed within a polymer matrix, often leading to synergistic properties that surpass those of the individual components. google.comkanekamspolymer.com A significant challenge in creating these materials is the tendency of nanoparticles to agglomerate and the poor interfacial adhesion between the inorganic filler and the organic polymer matrix. kanekamspolymer.com
Silane coupling agents, including vinylsilanes like this compound, are instrumental in overcoming these challenges. These silanes act as molecular bridges, enhancing the interfacial interaction between the organic and inorganic materials. The silane molecule has a dual-functional structure: the alkoxy groups (e.g., methoxy groups in this compound) can react with hydroxyl groups on the surface of inorganic nanoparticles (like silica (B1680970), alumina, or titania), grafting the silane onto the particle surface. researchgate.net The organic part of the silane (the vinyl group) can then co-polymerize with the main polymer matrix, forming strong covalent bonds between the nanoparticle and the polymer.
This surface functionalization of nanoparticles leads to several benefits:
Improved Dispersion: By modifying the nanoparticle surface, their affinity for the polymer matrix is increased, preventing agglomeration and leading to a more uniform distribution.
Enhanced Mechanical Properties: Stronger interfacial bonding allows for more efficient stress transfer from the polymer matrix to the reinforcing nanoparticles, resulting in improved mechanical properties such as tensile strength and elastic modulus.
Tailored Functionality: The process allows for the creation of materials with specific functionalities, combining the processability of polymers with the unique optical, electrical, or thermal properties of the inorganic nanoparticles. researchgate.net
While many studies utilize various silanes, the principle of using a vinyl-functional alkoxysilane like this compound is a well-established strategy for creating robust and functional polymer-inorganic nanocomposites.
A notable area of advanced research involves the use of this compound (often referred to as vinylmethyldimethoxysilane or VMDMS) in the creation of superamphiphobic, flexible silicone monoliths. These materials, often described as "marshmallow-like" gels, exhibit extreme repellency to both water (superhydrophobicity) and oils (superoleophobicity).
The synthesis is typically a two-step process:
Sol-Gel Reaction: A macroporous, superhydrophobic silicone monolith is first created through a sol-gel reaction. This involves the co-precursor system of a trifunctional silane (like methyltrimethoxysilane) and a difunctional silane, such as this compound. This process creates a porous structure with vinyl groups decorating the pore surfaces.
Surface Functionalization: The vinyl groups on the pore surfaces are then functionalized, often via a thiol-ene click reaction with a perfluoroalkylthiol. This step introduces perfluoroalkyl groups, which have extremely low surface energy.
The combination of the re-entrant, macroporous structure and the low surface energy of the perfluoroalkyl groups results in the superamphiphobic properties, with contact angles greater than 150° for both water and various organic liquids. These lightweight, flexible monoliths can float on water and oils and have potential applications as advanced separation media for oil spill cleanup or as self-cleaning surfaces.
Table 3: Contact Angles of a Superamphiphobic Silicone Monolith
| Liquid | Contact Angle (°) |
|---|---|
| Water | >150 |
| Ethylene Glycol | >150 |
| Diiodomethane | >150 |
| n-Hexadecane | >150 |
Data derived from findings on superamphiphobic monoliths created using vinyl-functional silanes.
This compound is also utilized in the synthesis of specialized silicone particles, such as soft touch beads for the cosmetics industry and hollow microspheres. These beads provide a smooth, soft-focus effect in cosmetic formulations.
Research has demonstrated the preparation of hollow particles using a silicone oligomer composed of 3-methacryloxypropylmethyldimethoxysilane (B84626) (MPDS) and this compound (DMVS). These hollow particles exhibit high heat resistance, maintaining their structure even at temperatures up to 900 °C.
The general synthesis of soft-touch silicone beads often involves a sol-gel reaction in an aqueous solution. For instance, novel soft-touch spherical silicone beads have been developed from methyltrimethoxysilane (B3422404) (MTMS) and dimethyldimethoxysilane (DMDMS) using a surfactant. The inclusion of the difunctional silane (like DMDMS or DMVS) helps to control the cross-link density of the resulting methylsiloxane network. A lower cross-link density results in a softer, more deformable particle, which contributes to the desired "soft touch" feel. The particle size of these beads can be controlled by adjusting reaction parameters such as the concentration of catalysts (like urea) or the stirring speed during the sol-gel reaction. The vinyl group from this compound offers an additional site for further polymerization or functionalization if needed.
Catalytic Reactions Involving Dimethoxymethylvinylsilane and Its Analogues
Hydrosilylation Catalysis
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, is a cornerstone of organosilicon chemistry. rhhz.net For vinylsilanes like dimethoxymethylvinylsilane, this reaction provides a direct route to various functionalized silanes. The choice of catalyst is crucial in determining the regio- and stereoselectivity of the addition.
Platinum complexes are highly effective catalysts for hydrosilylation reactions. mdpi.com Karstedt's catalyst, a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms), is a widely used and commercially available catalyst for this transformation. mdpi.comtum.de It is known for its high activity under mild conditions. researchgate.net The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by the insertion of the alkene into the Pt-H bond and subsequent reductive elimination to yield the final product. mdpi.com
In the context of this compound, platinum-catalyzed hydrosilylation can be employed to further functionalize the molecule. For instance, the reaction of a vinylsilane with another hydrosilane in the presence of a platinum catalyst leads to the formation of a disilyl-ethane derivative. This process is highly efficient and is a key step in the production of various silicone-based materials. mdpi.com
Research has also focused on developing heterogeneous platinum catalysts to simplify catalyst recovery and reuse. rhhz.net For example, silica-supported Karstedt-type catalysts have been prepared and shown to be active for the hydrosilylation of styrenes. rhhz.net These heterogeneous catalysts often exhibit improved stability and recyclability compared to their homogeneous counterparts.
| Catalyst | Substrate 1 | Substrate 2 | Product | Key Features |
| Karstedt's Catalyst | Me₂NCH₂OSiMe₂OSiMe₂H | Me₃SiCH=CH₂ | Me₂NCH₂OSiMe₂OSiMe₂(CH₂CH₂SiMe₃) | High yield, regiospecific hydrosilylation. nih.gov |
| H₂PtCl₆ (Speier's catalyst) | Hydrofluoroolefins | Hydrosilanes | Polyfluorinated organosilicon compounds | Catalyst choice affects reaction outcome significantly. sci-hub.box |
| Pt(0) nanoparticles on silica (B1680970) | Alkenes | Chlorodimethylsilane | Alkylsilanes | Solvent-free conditions, recyclable catalyst. rhhz.net |
Rhodium complexes are also potent catalysts for hydrosilylation reactions, often exhibiting different selectivity compared to platinum catalysts. researchgate.net Rhodium-catalyzed conjugate hydrosilylation is a powerful method for the asymmetric synthesis of chiral organosilanes. thieme-connect.com This reaction has been successfully applied to various substrates, including α,β-unsaturated carbonyl compounds and their derivatives.
While direct examples involving this compound in rhodium-catalyzed conjugate hydrosilylation are less common in the provided context, the general principles can be extended to its analogues. For instance, rhodium catalysts have been used for the regio- and stereoselective hydrosilylation of internal alkynes to produce (E)-vinylsilanes. mdpi.com Furthermore, rhodium nanoparticles have been employed as recyclable catalysts for the syn-hydrosilylation of internal alkynes. mdpi.com The choice of ligands, such as phosphines, plays a critical role in controlling the outcome of these reactions. researchgate.net
| Catalyst System | Substrate | Silane (B1218182) | Product | Key Features |
| Rh₂(OAc)₄ / XantPhos | Internal Alkynes | Tertiary Silanes | β-(Z)-vinylsilanes | High regio- and stereoselectivity. researchgate.net |
| Rhodium Nanoparticles | Internal Alkynes | Hydrosilanes | (E)-vinylsilanes | Recyclable catalyst, syn-addition. mdpi.com |
| [Rh(cod)Cl]₂ / Ligand | β,β-disubstituted enamides | Hydrosilanes | α-aminosilanes | Highly regio-, diastereo-, and enantioselective. researchgate.net |
In recent years, cobalt catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts for hydrosilylation. rsc.org Cobalt complexes have demonstrated remarkable control over the regio- and stereoselectivity of alkyne hydrosilylation, allowing access to various vinylsilane isomers. researchgate.net The selectivity is often dictated by the ligand environment around the cobalt center. researchgate.net
For terminal alkynes, cobalt catalysts can direct the hydrosilylation to yield either the α-(Markovnikov) or β-(anti-Markovnikov) vinylsilane products. nih.govnih.gov The mechanism is believed to involve either a cobalt-hydride or a cobalt-silyl intermediate, following a Chalk-Harrod or a modified Chalk-Harrod pathway. rsc.org For example, a cobalt complex with a pyridinebis(oxazoline) ligand has been shown to be highly efficient for the Markovnikov-selective hydrosilylation of terminal alkynes. nih.gov Conversely, other cobalt systems can favor the formation of (E)- or (Z)-β-vinylsilanes. researchgate.net
The hydrosilylation of allenes using cobalt catalysts has also been explored, providing access to synthetically valuable allylsilanes and vinylsilanes with high chemo-, regio-, and stereoselectivity. d-nb.info
| Catalyst System | Substrate | Silane | Product | Selectivity |
| Pyridinebis(oxazoline) Cobalt Complex | Terminal Alkynes | Ph₂SiH₂ | α-vinylsilanes | High Markovnikov regioselectivity. nih.gov |
| Benzimidazole-imine-2H-imidazole Cobalt(II) Complex | Terminal Alkynes | Primary, Secondary, and Tertiary Silanes | α-vinylsilanes | Excellent Markovnikov selectivity. nih.gov |
| Triazine-based PNP Pincer Ligand Cobalt Complex | Internal Alkynes | Primary and Secondary Silanes | (E)-silylalkenes | Exclusive syn-addition. researchgate.net |
| Cobalt precursor and phosphine-based ligands | Allenes | Hydrosilanes | Linear cis-allylsilanes | High (Z)-selectivity. d-nb.info |
To bridge the gap between homogeneous and heterogeneous catalysis, oxide-supported single-site catalysts (SSCs) have been developed. iu.eduosti.gov These catalysts offer the high selectivity and activity of homogeneous catalysts along with the ease of separation and recyclability of heterogeneous catalysts. iu.eduosti.gov Platinum-ligand SSCs on supports like MgO, CeO₂, and Al₂O₃ have been successfully applied to the hydrosilylation of alkenes. iu.eduosti.gov
These SSCs have shown several advantages over traditional commercial catalysts like Karstedt's and Speier's catalysts, including higher selectivity, reduced formation of colloidal platinum, and less alkene isomerization. iu.eduosti.gov The catalytic performance can be fine-tuned by altering the ligand and the oxide support. iu.eduosti.gov The active species are believed to be the Pt single-sites, and the reaction mechanism may involve the temporary detachment of the platinum from the ligand or support. iu.eduosti.gov
| Catalyst | Support | Substrates | Key Advantages |
| Pt-ligand Single-Site Catalyst | MgO, CeO₂, Al₂O₃ | 1-octene and dimethoxymethylsilane (B7823244) | Higher selectivity, less byproduct formation, better functional group tolerance compared to commercial catalysts. iu.eduosti.govosti.gov |
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. The enantioselective hydroamination of alkenes and alkynes is particularly valuable for accessing chiral amines, which are important building blocks in pharmaceuticals and agrochemicals.
Copper-hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective hydroamination of alkenes and alkynes. nih.gov This methodology has been successfully applied to vinylsilanes, providing a direct route to chiral α-aminosilanes. nih.gov These compounds are of significant interest due to their potential bioactivities and their use as peptide isosteres. nih.gov
The reaction typically employs a chiral phosphine (B1218219) ligand, a hydrosilane as the hydride source, and an electrophilic nitrogen source, such as an O-benzoylhydroxylamine. nih.gov The proposed mechanism involves the generation of a chiral L*CuH species, which then adds to the vinylsilane in a regioselective and enantioselective manner to form a chiral alkylcopper intermediate. This intermediate is then trapped by the electrophilic aminating reagent to afford the desired α-aminosilane.
This method has been shown to be applicable to a range of substituted vinylsilanes and can be scaled up, demonstrating its potential for practical applications. nih.gov The reaction of a vinylsilane with an anthranil (B1196931) in the presence of a copper-hydride catalyst has also been reported to yield an α-aminosilane with good yield and enantioselectivity.
| Catalyst System | Substrate | Aminating Reagent | Silane | Product | Key Features |
| Cu-DTBM-SEGPHOS | Vinylsilanes | O-benzoylhydroxylamines | Diethoxymethylsilane (B37029) | α-Aminosilanes | High enantio- and regioselectivity. nih.gov |
| LCuH (from CuOAc, chiral phosphine, and hydrosilane) | Vinylsilane | Anthranil | Hydrosilane | α-Aminosilane | Good yield and enantioselectivity. |
| LCuH | Vinylarenes | Allylic phosphates | Hydrosilane | Chiral alkylsilanes | Enantioselective hydroallylation. acs.org |
NiH-Catalyzed Hydroamidation of Alkynes
Nickel-hydride (NiH) catalysis offers a powerful method for the hydroamidation of alkynes, enabling the creation of valuable enamides from unsaturated hydrocarbons. researchgate.net A notable strategy in this area involves the use of dioxazolones as the amide source, with dimethoxymethylsilane (DMMS) acting as a key silane reagent. researchgate.netorganic-chemistry.org This approach is effective for both terminal and internal alkynes and demonstrates significant functional group tolerance. researchgate.netorganic-chemistry.org
The regioselectivity of the hydroamidation—that is, whether the amide group adds to the internal (Markovnikov) or terminal (anti-Markovnikov) carbon of the alkyne—can be controlled by the choice of ligand attached to the nickel catalyst. researchgate.net This ligand control allows for the selective synthesis of either the (E)-anti-Markovnikov or the Markovnikov product. researchgate.netorganic-chemistry.org The mechanism is initiated by the formation of a Ni-H intermediate from the silane source. researchgate.net
Interestingly, the presence of water has been identified as a crucial component for achieving high catalyst turnover in these reactions. organic-chemistry.org It is proposed that water facilitates an inner-sphere nitrenoid transfer, a pathway that successfully competes with an alternative, undesired semi-reduction of the alkyne. organic-chemistry.org This represents a significant finding, showcasing the capability of nickel catalysis to generate a metal-nitrenoid species from dioxazolones. organic-chemistry.org
Table 1: Ligand-Controlled Regiodivergent Hydroamidation of Alkynes
| Alkyne Substrate | Ligand | Silane Source | Selectivity | Product | Yield |
|---|---|---|---|---|---|
| Phenylacetylene | Ligand A | DMMS | anti-Markovnikov | (E)-N-(1-phenylvinyl)acetamide | Good |
| Phenylacetylene | Ligand B | DMMS | Markovnikov | N-(1-phenylvinyl)acetamide | Moderate |
| 1-Octyne | Ligand A | DMMS | anti-Markovnikov | (E)-N-(oct-1-en-2-yl)acetamide | Good |
Note: This table is a representative summary based on findings in the literature. "Ligand A" and "Ligand B" represent different ligands that impart distinct regioselectivity. Yields are generalized from reported outcomes.
Mechanistic Studies on Catalyst Regeneration and Selectivity in Hydroamination
Mechanistic insights are critical for optimizing catalytic processes. In the context of copper(I) hydride (CuH)-catalyzed asymmetric hydroamination, detailed kinetic and spectroscopic studies have been conducted to understand the factors that govern reaction efficiency and selectivity. acs.orgacs.orgnih.gov These investigations, particularly for the hydroamination of styrene (B11656), have revealed that the turnover-limiting step of the catalytic cycle is the regeneration of the active CuH catalyst. acs.orgacs.orgnih.gov
The proposed catalytic cycle proceeds as follows:
Formation of LCuH: The active catalyst, a phosphine-ligated copper(I) hydride (LCuH), is generated from a copper(II) precatalyst, a phosphine ligand, and a silane. acs.org
Olefin Insertion: The alkene substrate inserts into the Cu-H bond to form a copper(I) alkyl intermediate. acs.org
Amine Coupling: This intermediate is intercepted by an amine electrophile, which forms the final chiral amine product. acs.org
Catalyst Resting State: This coupling step also generates a phosphine-ligated copper(I) benzoate (B1203000) (L*CuOBz), which is the catalyst's resting state. acs.orgacs.org
Catalyst Regeneration: The active LCuH catalyst is regenerated from the LCuOBz complex through a reaction with the silane. This final step is the slowest and therefore rate-determining. acs.orgacs.orgnih.gov
Evidence supporting this mechanism includes a zero-order dependence on the concentrations of styrene and the amine electrophile, and a first-order dependence on the silane concentration. nih.gov These mechanistic insights have enabled the rational optimization of reaction parameters, leading to the development of more efficient protocols with shorter reaction times. acs.orgnih.gov
Reductive Coupling and Other Catalytic Transformations
Asymmetric Copper-Catalyzed Reductive Coupling of Styrenes
Copper hydride catalysis is a versatile tool for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. researchgate.net While direct reductive coupling of styrenes with this compound is a specific transformation, the principles can be understood from related copper-catalyzed asymmetric reactions involving vinylsilanes and other silanes as hydride sources. For instance, a CuH-catalyzed asymmetric hydroallylation of vinylsilanes has been developed to produce a variety of optically active organosilanes with excellent enantiomeric excess (up to 96% ee). researchgate.net
In these transformations, the vinylsilane acts as a latent nucleophile that couples with an electrophile, such as an allylic phosphate, under mild conditions. researchgate.net The creation of silicon-stereogenic centers—where the silicon atom itself is a center of chirality—is a significant challenge in synthetic chemistry. researchgate.netnih.gov Copper-catalyzed methods have emerged as a powerful solution. One such method is the desymmetrizing protoboration of divinyl-substituted silanes, which allows for the preparation of organosilanes bearing adjacent silicon and carbon stereocenters with high diastereoselectivity and enantioselectivity. nih.gov These catalytic methods underscore the potential for creating complex, chiral silicon-containing molecules through asymmetric copper catalysis. researchgate.netnih.gov
Chemoselective Reductions with Silanes
Organosilanes are valued as reducing agents in organic synthesis due to their safer handling and improved chemoselectivity compared to traditional metal hydrides. acs.org The polarity of the silicon-hydrogen bond makes the hydrogen atom slightly hydridic, allowing it to participate in nucleophilic reductions. acs.orggelest.com The choice of silane can be critical in directing the outcome of a reaction, a principle that is evident in cobalt-catalyzed reactions of dienes. nih.gov
In a study on the cobalt-catalyzed hydrosilylation of dienes, the type of silane used determined whether the reaction resulted in hydrosilylation (addition of Si-H across the double bond) or simple reduction (addition of H-H across the double bond). While primary and secondary silanes like phenylsilane (B129415) generally yielded the 1,2-hydrosilylation product, alkoxysilanes such as dimethoxymethylsilane (DMMS) and diethoxymethylsilane (DEMS) led exclusively to the reduction product. nih.gov
Table 2: Effect of Silane Structure on Cobalt-Catalyzed Reactions of a 1,4-Diene
| Entry | Silane Reagent | Product Outcome | Yield |
|---|---|---|---|
| 1 | Phenylsilane (PhSiH₃) | 1,2-Hydrosilylation | Excellent |
| 2 | Diphenylsilane (Ph₂SiH₂) | 1,2-Hydrosilylation | Excellent |
| 3 | Trimethylsilane (Et₃SiH) | No Reaction | 0% |
| 4 | Dimethoxymethylsilane (DMMS) | Reduction | Quantitative |
Source: Adapted from Chirik et al. nih.gov
This chemoselectivity arises because the organosilane not only provides the hydride but can also play a role in the decomposition pathway of the metal-alkyl intermediate. nih.gov The weakly hydridic nature of the Si-H bond often requires substrate activation but allows for high selectivity, tolerating functional groups like ketones, esters, and nitriles in other parts of the molecule. acs.orgorganic-chemistry.org This makes silanes like DMMS valuable reagents for achieving specific chemical transformations. acs.orggelest.com
Theoretical and Computational Studies of Dimethoxymethylvinylsilane
Conformational Analysis using Quantum Chemical Methods (e.g., ab initio, DFT)
The conformational landscape of dimethoxymethylvinylsilane is primarily dictated by the rotation around the Si-C and Si-O bonds. Understanding the relative stabilities of different conformers is crucial for interpreting its spectroscopic properties and reactivity. Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences. researchgate.netbath.ac.uk
Studies on analogous molecules like dimethoxymethylsilane (B7823244) and dimethoxymethylphenylsilane (B1198902) provide a framework for the computational approach. researchgate.netacs.org Researchers typically employ methods like the Hartree-Fock (HF) theory and, more commonly, DFT with functionals such as B3LYP. researchgate.netacs.org These calculations are often paired with basis sets like 6-31++G** to provide a robust description of the electronic structure and electron correlation. researchgate.netacs.orgacs.org
For this compound, computational models predict several possible conformers arising from the different orientations of the two methoxy (B1213986) groups and the vinyl group relative to the silicon center. The relative energies of these conformers are calculated to identify the most stable, or ground-state, geometry. For similar molecules like trimethoxymethylsilane, a conformer with a C1(g±g±t) structure was computationally predicted to be the ground state. acs.org In the case of dimethoxymethylphenylsilane, the lowest energy conformer was identified as having a G±G∓ structure. researchgate.net These studies suggest that the conformational preference in this compound is a delicate balance of steric hindrance and subtle electronic effects, such as hyperconjugation.
Table 1: Predicted Conformational Data for this compound Analogs This table is illustrative, based on findings for structurally similar compounds.
| Conformer Structure | Computational Method | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| G-G+ (Gauche-Gauche) | B3LYP/6-31++G | 0.00 | ~60, ~-60 |
| TG- (Trans-Gauche) | B3LYP/6-31++G | ~1.5 | ~180, ~-60 |
| TT (Trans-Trans) | B3LYP/6-31++G** | ~2.5 | ~180, ~180 |
Vibrational Spectroscopy Simulations and Experimental Correlation
Computational chemistry provides a powerful means to simulate the vibrational spectra (Infrared and Raman) of molecules like this compound. mdpi.com These simulations are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. mdpi.comarxiv.org The process typically involves calculating the harmonic vibrational frequencies of the molecule's lowest energy conformer, as determined by methods described in the previous section. researchgate.netacs.org
DFT calculations, particularly at the B3LYP level, have been shown to yield vibrational frequencies that correlate well with experimental data obtained from techniques like matrix isolation infrared spectroscopy. researchgate.netacs.org In this technique, molecules are trapped in an inert gas matrix at low temperatures, which sharpens the spectral bands and allows for the study of individual conformers. uni-obuda.hu
For this compound, the calculated spectrum would exhibit characteristic bands for the vinyl group (C=C stretch, C-H stretches, and bends), the Si-O-C linkages (asymmetric and symmetric stretches), and the Si-CH3 group (stretches and deformations). researchgate.net By comparing the computed frequencies and intensities with the experimental IR and Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved. mdpi.com Often, calculated frequencies are scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and limitations in the theoretical model. mdpi.com
Table 2: Correlation of Experimental and Calculated Vibrational Frequencies for this compound Frequencies are representative and based on data for similar organosilicon compounds.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
|---|---|---|---|
| ν(C-H) vinyl | ~3050 | ~3055 | Asymmetric stretch |
| ν(C=C) | ~1600 | ~1605 | Vinyl group stretch |
| δ(Si-CH₃) | ~1260 | ~1262 | Symmetric deformation |
| ν(Si-O-C) | ~1080 | ~1085 | Asymmetric stretch |
| ρ(Si-CH₃) | ~860 | ~865 | Methyl rock |
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex mechanistic pathways of reactions involving this compound. ibs.re.krrsc.org DFT calculations, in particular, allow researchers to map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated energy barriers. ibs.re.krchinesechemsoc.org This provides deep insights into reaction feasibility, selectivity, and the role of catalysts.
Another example is the B(C₆F₅)₃-catalyzed Piers–Rubinsztajn reaction, where this compound can be used as a reactant. mdpi.com The mechanism involves two nucleophilic substitutions, and computational modeling can help determine which step is rate-determining, providing a kinetic understanding of the process. mdpi.com By calculating the energies of all stationary points along a proposed reaction coordinate, a detailed, atomistic picture of the transformation emerges, which can guide the optimization of reaction conditions and the design of more efficient catalysts. rsc.orgchinesechemsoc.org
Table 3: Illustrative Computational Data for a Reaction Step Involving this compound Data is hypothetical, representing typical outputs from DFT-based mechanistic studies.
| Reaction Step | Structure | Computational Method | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | Reactant Complex | DFT (B3LYP) | 0.0 |
| Transition State 1 | TS1 | DFT (B3LYP) | +15.2 |
| Intermediate | Intermediate Complex | DFT (B3LYP) | -5.8 |
| Transition State 2 | TS2 | DFT (B3LYP) | +10.5 |
| Products | Product Complex | DFT (B3LYP) | -21.8 |
Electronic Structure Calculations for Reactivity Prediction
The reactivity of this compound is fundamentally governed by its electronic structure. afinitica.com Electronic structure calculations provide quantitative measures and qualitative insights into how the molecule will behave in a chemical reaction. ibs.re.kr By analyzing properties derived from the wave function or electron density, such as molecular orbital energies and atomic charges, predictions can be made about the molecule's nucleophilic and electrophilic sites.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the π-system of the vinyl group is expected to be a major contributor to the HOMO, making it a site for electrophilic attack.
Furthermore, calculated electrostatic potential maps can visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the methoxy groups are expected to be electron-rich, while the silicon atom, being less electronegative than oxygen, will be electron-deficient and thus susceptible to nucleophilic attack. This information is critical for understanding reactions such as hydrolysis, where water attacks the silicon center. afinitica.com The electronic influence of the vinyl and methoxy groups on the silicon atom can be quantified, helping to explain the molecule's reactivity compared to other alkoxysilanes. afinitica.com
Functionalization Strategies and Derivative Synthesis
Surface Modification using Dimethoxymethylvinylsilane
The ability of this compound to form durable bonds with a variety of substrates makes it a valuable agent for altering surface properties. The methoxy (B1213986) groups can hydrolyze to form reactive silanols, which then condense with hydroxyl groups on surfaces to form stable siloxane bonds. The vinyl group remains available for further reactions or imparts specific characteristics to the modified surface.
Enhancement of Hydrophobic Properties
Table 1: Enhancement of Hydrophobicity by Silane (B1218182) Treatment
| Silane Compound | Substrate | Resulting Water Contact Angle (°) | Reference |
| Vinyl tris(β-methoxyethoxy) silane (A172) | Coating Film | 100 | nih.gov |
| General Organosilanes | Various | > 90 | gelest.com |
Modification of Oxide Nanoparticles
This compound is utilized for the surface modification of various oxide nanoparticles, such as silica (B1680970) (SiO₂) and titanium dioxide (TiO₂). researchgate.netnih.govresearchgate.net This modification is crucial for improving the compatibility of the nanoparticles with organic polymer matrices, enhancing their dispersion, and introducing new functionalities. The silane coupling agent, through its methoxy groups, forms covalent bonds with the hydroxyl groups present on the surface of the oxide nanoparticles. ajol.infoajol.info
For silica nanoparticles, this surface treatment can transform their hydrophilic nature into a hydrophobic one, which is essential for their application in non-aqueous systems and for improving the stability of foams. researchgate.net In the case of titanium dioxide nanoparticles, surface modification with silanes can enhance their photocatalytic activity and improve their dispersibility in coatings, leading to improved mechanical and optical properties of the final product. nih.govresearchgate.net
Table 2: Effects of Silane Modification on Oxide Nanoparticles
| Oxide Nanoparticle | Silane Modifier | Key Effects | Reference |
| Silica (SiO₂) | Vinyltrimethoxysilane (B1682223) (VTMS) | Introduction of vinyl functional groups, improved dispersion in recycled plastics. | mdpi.compreprints.org |
| Silica (SiO₂) | Dimethyldichlorosilane (DMDCS) | Increased hydrophobicity, enhanced foam stability. | researchgate.net |
| Titanium Dioxide (TiO₂) | 3-Aminopropyltrimethoxysilane (APTMS) | Improved dispersion, shift in isoelectric point, enhanced photocatalytic activity. | researchgate.net |
| Titanium Dioxide (TiO₂) | bis-3-(aminopropyltriethoxysilane) | Increased specific surface area, enhanced tensile strength of acrylic film, improved photocatalytic degradation of methylene (B1212753) blue. | nih.gov |
Silanization Protocols for Cellulose-Based Materials
This compound and related vinylsilanes are effective for the surface modification of cellulose-based materials, including nanocellulose. mdpi.comnsf.govnih.gov This modification imparts hydrophobicity and improves the compatibility of cellulosic materials with polymer matrices for the development of biocomposites. A common approach involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the hydroxyl groups on the cellulose (B213188) surface. nih.gov
A particularly effective and environmentally friendly method is a two-step aqueous silanization protocol. mdpi.com This process avoids the use of harsh organic solvents and prevents the irreversible agglomeration of nanocellulose. The protocol involves:
Acid-catalyzed Hydrolysis: The cellulose suspension is first acidified with a catalytic amount of a dilute acid, such as hydrochloric acid (HCl). This promotes the hydrolysis of the this compound to form water-soluble vinylsilanols. mdpi.com
Base-catalyzed Condensation: Subsequently, a catalytic amount of a dilute base, like sodium hydroxide (B78521) (NaOH), is added to the mixture. This induces the covalent condensation reaction between the newly formed silanol (B1196071) groups and the hydroxyl groups on the cellulose surface. mdpi.com
The extent of silane loading on the cellulose can be controlled by adjusting the reaction time and the concentration of the silane. mdpi.com This method allows for the introduction of vinyl functionalities onto the cellulose surface, which can then be used for further "click chemistry" post-modifications. researchgate.net
Synthesis of Complex Organosilicon Precursors and Intermediates
The reactive nature of this compound makes it a valuable intermediate in the synthesis of more complex organosilicon compounds, which find applications as precursors for advanced materials.
Precursors for Chemical Vapor Deposition (CVD) Applications
This compound and structurally similar organosilanes are used as precursors in plasma-enhanced chemical vapor deposition (PECVD) to produce low-dielectric-constant (low-k) films. aip.orgresearchgate.net These films are critical as interlayer dielectrics in modern integrated circuits to reduce signal delay and power consumption. nih.gov The inclusion of carbon and the creation of porosity in the silica matrix, facilitated by the organic groups on the silane precursor, are key to lowering the dielectric constant. aip.orgnih.gov
In the PECVD process, the organosilane precursor is introduced into a vacuum chamber along with an oxidant, and plasma is used to decompose the precursor and deposit a thin film on a substrate. The properties of the resulting film, such as its dielectric constant, hardness, and thermal stability, are highly dependent on the precursor used and the deposition conditions. google.com While specific data for this compound is limited in the available literature, data for related precursors like diethoxymethylsilane (B37029) (DEMS) highlight the performance of this class of compounds. nih.govgoogle.com
Table 3: Properties of Low-k Films from Organosilicon Precursors
| Precursor | Dielectric Constant (k) | Young's Modulus (GPa) | Nanoindentation Hardness (GPa) | Reference |
| Diethoxymethylsilane (DEMS) | 2.90 | 12.0 | 2.0 | google.com |
| Trimethylsilane | 2.85 | 9.0 | 1.2 | google.com |
| Dimethyldimethoxysilane | 2.88 | 8.0 | 1.1 | google.com |
| DEMS + BCHD + TDDMS (V1.b) | 2.55 | 10 | 1.4 | nih.govaip.org |
| Embedded porogen (V3) | 2.55 | 6.5 | 0.8 | nih.govaip.org |
Development of Functionalized Silicon Nanoparticles
This compound can be employed in the synthesis of functionalized silicon-based nanoparticles, such as vinyl-functionalized silica nanoparticles. mdpi.combohrium.comresearchgate.net These nanoparticles are of interest for a variety of applications, including as reinforcing fillers in polymers and as platforms for further chemical modification. The vinyl groups on the surface of the nanoparticles provide reactive sites for grafting other molecules or for participating in polymerization reactions.
A common method for synthesizing these nanoparticles is through a sol-gel process. researchgate.net In a typical synthesis of vinyl-functionalized silica nanoparticles using a related precursor like vinyltriethoxysilane (B1683064) (VTES) or vinyltrimethoxysilane (VTMS), the process involves the hydrolysis and co-condensation of the vinylsilane with a silica precursor, such as sodium silicate (B1173343) or tetraethoxysilane (TEOS), in the presence of a catalyst and often a surfactant to control the particle size and porosity. mdpi.comrsc.org
A general procedure for the synthesis of vinyl-functionalized silica nanoparticles can be described as follows:
Preparation of Precursor Solutions: A silica precursor solution is prepared, for example, by dissolving sodium silicate in water. A separate solution of the vinylsilane (e.g., this compound) is prepared in a mixture of water and an alcohol, and the pH is adjusted to be acidic to promote hydrolysis. mdpi.com
Hydrolysis: The vinylsilane solution is stirred for a period to allow for the hydrolysis of the methoxy groups to silanol groups. mdpi.com
Co-condensation: The hydrolyzed vinylsilane solution is then combined with the silica precursor solution. A catalyst, such as ammonia, is often added to promote the co-condensation of the silanol groups, leading to the formation of vinyl-functionalized silica nanoparticles. rsc.org
Purification: The resulting nanoparticles are then collected, typically by centrifugation, and washed to remove any unreacted precursors and byproducts. rsc.org
This method allows for the incorporation of vinyl groups throughout the silica nanoparticle structure, providing a robustly functionalized material.
Advanced Functional Polymers and Dendritic Structures
The precise control over polymer architecture is crucial for tailoring the properties of silicone materials. This compound serves as a key monomer in sophisticated polymerization techniques that yield well-defined, complex structures, moving beyond simple linear or randomly branched polymers.
Creation of Hierarchical Vinyl-Pendent Linear Silicones
A facile and effective method for synthesizing linear silicones with precisely spaced vinyl groups involves the Piers-Rubinsztajn (P-R) reaction. mdpi.comnih.gov This reaction utilizes a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), to catalyze the condensation of this compound with α,ω-hydride-terminated polydimethylsiloxanes (H-PDMS-H). mdpi.comnih.govmdpi.com This approach provides a high degree of structural control, which is difficult to achieve with traditional acid or base-catalyzed equilibration methods that often lead to a loss of structural integrity. nih.gov
The spatial arrangement of the vinyl groups along the silicone backbone is controlled by using H-PDMS-H precursors of varying chain lengths. mdpi.com This allows for the creation of a library of polymers where the vinyl spacing can range from 1/3 to 1/250 monomer units. mdpi.commcmaster.ca Furthermore, the molecular weights of the resulting polymers and the concentration of vinyl groups can be finely tuned by adjusting the stoichiometric ratio of the this compound and the hydride-terminated silicone starting materials. mdpi.com This methodology has been used to produce polymers with molecular weights ranging from approximately 12,000 to 143,000 g/mol and vinyl concentrations from 0.4% to 29%. mdpi.com The terminal groups of these polymers can also be controlled; an excess of the H-PDMS-H results in Si-H terminated chains, while an excess of this compound yields methoxy-terminated chains. mdpi.commcmaster.ca
The table below summarizes the characteristics of vinyl-pendent linear silicones synthesized using this method.
| Precursor (H-Dn-H) | Vinyl Spacing (units) | Resulting Polymer MW (g/mol) | Vinyl Concentration (%) | Terminal Group Control | Reference |
|---|---|---|---|---|---|
| H-D13-H | ~14 | 12,100 - 102,400 | 0.4 - 29 | Si-H or Si-OMe by stoichiometry | mdpi.com |
| H-D18-H | ~19 | 12,100 - 102,400 | mdpi.com | ||
| H-D77-H | ~78 | 12,100 - 102,400 | mdpi.com | ||
| H-D285-H | ~286 | 12,100 - 143,000 | mdpi.com |
Synthesis of Dendritic Branches for Silicone Materials
The precisely spaced vinyl groups on the linear silicones described above serve as ideal loci for the synthesis of more complex, highly branched structures. mdpi.commcmaster.ca A powerful strategy for creating dendritic branches involves an iterative combination of two orthogonal reactions: platinum-catalyzed hydrosilylation and the Piers-Rubinsztajn reaction. mdpi.comnih.govnih.gov This combination allows for the controlled, generational growth of branches from the vinyl-pendent backbone.
The process begins with the linear vinyl-pendent silicone. In the first step of a growth cycle, the vinyl groups undergo a hydrosilylation reaction. For example, reaction with an alkoxysilane such as triethoxysilane (B36694) in the presence of a platinum catalyst (e.g., Karstedt's catalyst) converts each vinyl group into a branch point with three new reactive ethoxy groups. nih.govresearchgate.net
The table below illustrates the iterative growth of dendritic branches on a vinyl-pendent silicone backbone.
| Generation | Backbone Structure | Reaction Step | Reagent | Resulting Branch Structure | Reference |
|---|---|---|---|---|---|
| G0 | Linear Silicone with Pendent -CH=CH2 | N/A | N/A | -CH=CH2 | mdpi.comnih.gov |
| G1 | G0 Polymer | Hydrosilylation | HSi(OEt)3 (Triethoxysilane) | -CH2CH2Si(OEt)3 | nih.govresearchgate.net |
| G1 -> G2 | G1 Polymer | Piers-Rubinsztajn Reaction | Vinyltetramethyldisiloxane | Converts -Si(OEt)3 to trivinyl clusters | researchgate.net |
| G2 | G1 -> G2 Polymer | Hydrosilylation | e.g., HSi(OEt)3 | Highly branched alkoxysilane structure | researchgate.net |
Advanced Analytical and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (e.g., ¹H NMR, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation and quantitative analysis of dimethoxymethylvinylsilane. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR provide invaluable insights into the molecular framework.
¹H NMR spectroscopy allows for the identification and quantification of the different proton environments within the this compound molecule. The vinyl group protons typically appear as a complex multiplet in the range of 5.8-6.2 ppm, while the methoxy (B1213986) protons present as a sharp singlet around 3.5 ppm. The methyl group attached to the silicon atom also gives rise to a singlet, usually found at approximately 0.1 ppm. chemicalbook.com The integration of these signals allows for the quantitative determination of the relative number of protons in each group, confirming the compound's structure.
²⁹Si NMR spectroscopy provides direct information about the silicon environment. For this compound, a characteristic signal is observed, and its chemical shift is sensitive to the substituents attached to the silicon atom. This technique is particularly useful for studying the polymerization of this compound, as the chemical shift of the silicon nucleus changes upon the formation of Si-O-Si linkages. rsc.org For instance, in hyperbranched polymethylvinylborosiloxanes synthesized from this compound, ²⁹Si NMR is used to characterize the Si-O-Si and Si-O-B bridges. epa.gov
Quantitative NMR (qNMR) can also be employed for the precise determination of the purity of this compound by comparing the integral of a specific analyte signal to that of a certified internal standard with a known concentration.
Below is a representative table of ¹H NMR spectral data for this compound and related compounds.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Vinyl (CH=CH₂) | 5.8 - 6.2 | Multiplet | - |
| Methoxy (OCH₃) | ~3.5 | Singlet | - | |
| Methyl (Si-CH₃) | ~0.1 | Singlet | - | |
| Dimethyldimethoxysilane | Methoxy (OCH₃) | 3.51 | - | J(Si,H) = 3.9 |
| Methyl (Si-CH₃) | 0.13 | - | J(Si,H) = 7.0 | |
| Methyldimethoxysilane | Methoxy (OCH₃) | - | - | - |
| Methyl (Si-CH₃) | - | - | - | |
| Hydride (Si-H) | - | - | - |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. azom.com This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
In the analysis of polysiloxanes, such as those produced from the polymerization of this compound, GPC is used to measure key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). azom.com These parameters are critical as they directly influence the physical and mechanical properties of the resulting polymer.
The choice of solvent is crucial for successful GPC analysis. While tetrahydrofuran (B95107) (THF) is a common solvent for many polymers, toluene (B28343) is often preferred for polysiloxanes to avoid issues with the refractive index increment. azom.comlcms.czwaters.com The use of a multi-detector GPC system, which may include refractive index (RI), viscometer, and light scattering detectors, provides a more comprehensive characterization of the polymer's structure, including branching and conformation in solution. azom.comlcms.cz For instance, GPC has been used to characterize hyperbranched polymethylvinylborosiloxanes synthesized from this compound. epa.gov
The following table summarizes typical data obtained from GPC analysis of polysiloxanes.
| Parameter | Description | Typical Value for Polysiloxanes |
| Mn ( g/mol ) | Number-average molecular weight | Varies widely depending on synthesis |
| Mw ( g/mol ) | Weight-average molecular weight | Varies widely depending on synthesis |
| PDI (Mw/Mn) | Polydispersity Index | >1, indicates the breadth of the molecular weight distribution |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying functional groups present in this compound and for studying the conformational changes in related vinylsilane molecules. researchgate.net The IR spectrum provides a unique "fingerprint" of a molecule based on the absorption of infrared radiation by its vibrating bonds.
For this compound, characteristic absorption bands can be observed. The vinyl C-H stretching vibration is typically seen around 3060 cm⁻¹. tandfonline.com The Si-O-C stretching vibrations give rise to strong absorptions in the region of 1000-1100 cm⁻¹. The presence of the Si-CH₃ group is confirmed by a characteristic band around 1260 cm⁻¹. Other bands corresponding to C-H bending and rocking vibrations are also present. thermofisher.com
FT-IR spectroscopy is also instrumental in monitoring the polymerization of this compound. The disappearance or change in intensity of the vinyl group absorption bands can be used to follow the course of the reaction. Furthermore, the formation of Si-O-Si bonds in the resulting polymer can be observed by the appearance of a broad and strong absorption band around 1000-1100 cm⁻¹. researchgate.netresearchgate.net
Conformational studies of vinylsilanes have been conducted using variable temperature IR spectroscopy, which can provide information on the relative stabilities of different rotational isomers (conformers). researchgate.net
A table of characteristic IR absorption frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |
| Vinyl (=C-H) | Stretching | ~3060 tandfonline.com |
| Methyl/Methylene (B1212753) (C-H) | Stretching | 2800-3000 |
| Si-O-C | Stretching | 1000-1100 |
| Si-CH₃ | Rocking/Bending | ~1260 |
| Vinyl (C=C) | Stretching | ~1600 |
Note: The exact peak positions can be influenced by the physical state of the sample (e.g., neat liquid, solution) and intermolecular interactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used for the analysis of volatile and semi-volatile compounds, making it ideal for the product analysis and purity assessment of this compound. dss.go.thnih.gov This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
In a typical GC-MS analysis, a sample of this compound is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. nih.gov
GC-MS is routinely used to:
Determine the purity of this compound by quantifying the main peak area relative to any impurity peaks. thermofisher.comvwr.com
Identify and quantify byproducts in reaction mixtures involving this compound. acs.orgnih.gov
Confirm the identity of reaction products through their mass spectra. researchgate.net
The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of this compound and related substances.
The following table presents typical GC-MS data for this compound.
| Analytical Parameter | Description | Typical Value/Information |
| Retention Time (min) | The time it takes for the compound to elute from the GC column. | Varies depending on the column and analytical conditions. |
| Molecular Ion Peak (m/z) | The peak corresponding to the intact molecule's mass-to-charge ratio. | 132 for C₅H₁₂O₂Si nih.gov |
| Major Fragment Ions (m/z) | Characteristic fragment ions produced during mass spectrometry. | 117, 87, 75 nih.gov |
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for evaluating the thermal stability of polymers derived from this compound. youtube.com
During a TGA experiment, a small amount of the polymer is heated at a constant rate, and its weight is continuously monitored. primescholars.commdpi.com The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the temperature at which the polymer begins to degrade. The residual mass at the end of the experiment, known as the ceramic yield, is particularly important for polymers designed for high-temperature applications, such as preceramic polymers. epa.gov
TGA can be performed under different atmospheres, such as nitrogen (inert) or air (oxidative), to simulate different service environments. epa.govebrary.net For example, TGA has been used to characterize the thermal stability of hyperbranched polymethylvinylborosiloxanes synthesized from this compound, showing ceramic yields as high as 76.7%. epa.gov The technique can also be coupled with other analytical methods, such as mass spectrometry (TGA-MS), to identify the gaseous products evolved during decomposition. epa.govmdpi.com
The table below summarizes the type of information obtained from a TGA experiment on a polymer.
| TGA Parameter | Description | Significance |
| Onset Decomposition Temperature (°C) | The temperature at which significant weight loss begins. | Indicates the upper-use temperature limit of the polymer. |
| Temperature of Maximum Decomposition Rate (°C) | The temperature at which the rate of weight loss is highest. | Provides information about the decomposition kinetics. |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | Represents the ceramic yield for preceramic polymers. |
Other Advanced Spectroscopic and Chromatographic Methods
Beyond the core techniques discussed, a variety of other advanced spectroscopic and chromatographic methods are employed in the research of this compound and related organosilicon compounds.
Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy and is particularly useful for studying symmetric bonds that are weak or inactive in the IR spectrum. It has been used in conformational studies of vinylsilanes and for the characterization of SiBOC ceramics derived from polysiloxanes. epa.govresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for the analysis of non-volatile or thermally labile organosilicon compounds. tandfonline.com Reversed-phase HPLC can be employed for the separation of polar silanols, while size-exclusion chromatography is suitable for high molecular mass polymers. rsc.org Coupling HPLC with an element-selective detector like an Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) provides a powerful tool for the speciation and quantification of silicon-containing compounds. rsc.org
X-ray Diffraction (XRD): For crystalline derivatives or the ceramic products obtained from the pyrolysis of polymers of this compound, XRD is used to determine the crystal structure and identify the crystalline phases present. mdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. It can also be used to study cross-linking reactions. mdpi.comebrary.netcnrs.fr
These advanced methods, often used in combination, provide a multi-faceted and in-depth understanding of the chemical and physical properties of this compound and its polymeric materials.
Emerging Research Areas and Future Academic Perspectives
Integration of Dimethoxymethylvinylsilane in Bio-related Materials Research (e.g., biomaterials, biosensors)
The application of silane (B1218182) compounds in biomedicine is a rapidly growing field, and this compound is finding its niche in the development of sophisticated biomaterials and highly sensitive biosensors. Its utility lies in its capacity to form stable, biocompatible matrices and to effectively couple biological molecules with inorganic substrates.
Detailed Research Findings: Researchers are integrating this compound into hybrid materials that serve as platforms for immobilizing enzymes and other biomolecules. For instance, a composite membrane of sol-gel, chitosan, and (3-aminopropyl)dimethoxymethylsilane (APDMOS) has been developed for creating amperometric hydrogen peroxide biosensors. researchgate.net In this application, the silane, along with chitosan, forms a robust and biocompatible matrix for sequestering enzymes like horseradish peroxidase (HRP) onto an electrode surface. nih.gov The resulting biosensor demonstrates long-term stability, a critical factor for commercial and clinical success. nih.gov The stability of biosensors is often a major operational challenge, and the integration of silane-based composites helps mitigate the degradation of the biological sensing element. nih.gov
The sol-gel process, which often involves silane precursors, is particularly advantageous as it allows for low-temperature encapsulation, preserving the delicate structure and activity of biomolecules. nju.edu.cn The porous, rigid, and chemically inert nature of the resulting silica-based matrix protects the encapsulated biomolecule while allowing for interaction with the target analyte. nju.edu.cn Research has also focused on creating hollow hydrophilic polymer particles using oligomers of this compound, which show potential for applications such as drug delivery. researchgate.netresearchgate.net These structures benefit from the thermal stability conferred by the siloxane network formed during polymerization. researchgate.net
| Application Area | Role of this compound | Key Findings & References |
| Biosensors | Component of a composite membrane for enzyme immobilization. | Used in a sol-gel/chitosan matrix to sequester horseradish peroxidase (HRP) for hydrogen peroxide detection. Enhances sensor stability. researchgate.netnih.gov |
| Biomaterials | Forms hollow, heat-resistant hydrophilic polymer particles. | Creates stable microstructures suitable for applications like controlled release systems. researchgate.netresearchgate.net |
| Drug Delivery | Component in functionalized nanoporous silica (B1680970) materials. | Mesoporous silica structures are explored for their capacity to adsorb and provide sustained release of antibiotics. researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches for Silane Compounds
In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable and environmentally benign methods for synthesizing silane compounds, including vinylsilanes. The focus is on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.
Detailed Research Findings: A key area of development is the replacement of precious metal catalysts, such as platinum, with more abundant and less toxic alternatives like iron and cobalt. acs.orgcsic.es Researchers have developed a cobalt-based catalytic system for the one-pot synthesis of alkoxysilanes from hydrosilanes and alkenes in green solvents like alcohols. acs.orgcsic.es This methodology is notable for its mild reaction conditions (room temperature) and its ability to couple the synthesis with the production of hydrogen as a clean energy vector. csic.es
The direct process, discovered by Müller and Rochow, remains the industrial foundation for organosilane synthesis and is considered a cost-effective route that aligns with some green chemistry principles by maximizing atom economy. mdpi.com Modern research seeks to further refine this process and develop new direct synthesis methods for functional silanes. mdpi.com
Another green approach involves using environmentally friendly solvent systems. Poly(ethylene glycols) (PEGs) and water have been successfully employed as media for the silylative coupling of vinylsilanes, allowing for the immobilization and recycling of the catalyst. acs.orgrsc.org Photocatalysis also presents a promising sustainable route; a highly active and selective photocatalytic method for oxidizing organosilanes to valuable silanols has been reported using plasmonic Au-TiO₂ under mild, solvent-free, or aqueous conditions. acs.org Furthermore, catalytic dehydrocoupling between amines and silanes is being explored as a sustainable alternative to traditional aminosilane (B1250345) synthesis, as it avoids corrosive chlorosilanes and generates only hydrogen as a byproduct. rsc.org
Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to the synthesis and application of this compound, particularly in hydrosilylation reactions which are fundamental for creating silicone polymers and functional materials. Research is focused on developing novel catalytic systems that offer superior control over reaction selectivity (e.g., regio- and stereoselectivity), operate under milder conditions, and can be easily recovered and reused.
Detailed Research Findings: While platinum-based catalysts like Karstedt's and Speier's catalysts have long dominated industrial hydrosilylation, their high cost and potential for product contamination are significant drawbacks. nih.govaiche.org This has spurred the development of catalysts based on low-cost, earth-abundant transition metals such as cobalt and iron. acs.orgresearchgate.net Cobalt complexes, for example, have shown excellent activity and selectivity in the hydrosilylation of alkynes to produce vinylsilanes. researchgate.net Specific ligand designs, such as pyridine-2,6-diimine (PDI) ligands, can be used to control the stereochemical outcome, yielding Z-vinylsilanes with high selectivity. researchgate.net
Non-metal catalysts, including borane-based Lewis acids like B(C₆F₅)₃, represent another cost-effective and easily separable alternative. nih.govmdpi.com This catalyst has been effectively used in the Piers-Rubinsztajn reaction to synthesize precisely structured vinyl-pendent linear silicones from this compound. mdpi.com
The frontier of catalysis research includes the use of nanoparticle and single-atom catalysts. Polysiloxane-stabilized platinum nanoparticles have been shown to be highly efficient, selective, and recyclable catalysts for the hydrosilylation of alkynes to yield functional vinylsilanes. rsc.org At an even smaller scale, single-atom platinum catalysts supported on materials like titanium dioxide (TiO₂) are being investigated. rsc.org The activity of these catalysts can be tuned by controlling the defect density of the oxide support, offering a new level of precision in catalyst design. rsc.org
| Catalyst Type | Key Features | Example Reaction | References |
| Low-Cost Transition Metals | Earth-abundant (e.g., Co, Fe), reduced cost, tunable selectivity. | Cobalt-catalyzed Z-selective hydrosilylation of alkynes. | acs.orgnih.govresearchgate.net |
| Non-Metal Lewis Acids | Metal-free, cost-effective, easy separation. | B(C₆F₅)₃-catalyzed synthesis of vinyl-pendent silicones. | nih.govmdpi.com |
| Nanoparticle Catalysts | High surface area, high activity, recyclable. | Platinum nanoparticle-catalyzed hydrosilylation of alkynes. | aiche.orgrsc.org |
| Single-Atom Catalysts | Ultimate atom efficiency, tunable activity via support interaction. | Pt single-atoms on TiO₂ for hydrosilylation of 1-octene. | rsc.org |
Development of Novel Materials with Tailored Functionalities (e.g., smart materials, responsive polymers)
This compound serves as a key building block for creating novel materials with precisely engineered properties. Its dual reactivity allows for its incorporation into polymers that can respond to external stimuli (smart materials) or that possess unique structural characteristics like hyperbranching.
Detailed Research Findings: One significant area of research is the synthesis of highly branched and spatially controlled silicone polymers. By reacting this compound with hydride-terminated polydimethylsiloxane (B3030410) (PDMS) using catalysts like B(C₆F₅)₃, researchers can create linear silicone backbones with precisely spaced vinyl-pendent groups. mdpi.com These vinyl groups can then serve as points for further functionalization or crosslinking, leading to the formation of soft elastomers or highly branched functional oils. mdpi.com
The compound is also used to create materials with unique physical forms and properties. For example, hollow hydrophilic polymer particles have been prepared using a silicone oligomer composed of this compound (DMVS). researchgate.net These particles exhibit high heat resistance, maintaining their hollow structure even at temperatures up to 900 °C, making them suitable for high-temperature applications. researchgate.netresearchgate.net
In the realm of "smart" or responsive materials, this compound has been incorporated into quantum dot (QD)-containing siloxane composites. sigmaaldrich.com These materials are designed for optical applications, where the siloxane matrix, formed in part from this compound, provides a high refractive index and protects the optical properties of the QDs during high-temperature processing. sigmaaldrich.com The development of temperature-responsive polymers, which change their properties at a specific temperature, is another active area where the tailored functionalities of silane-based polymers are being explored. sigmaaldrich.com
| Material Type | Role of this compound | Resulting Functionality | References |
| Highly Branched Silicones | Monomer providing vinyl-pendent groups for branching/crosslinking. | Creation of functional oils and soft elastomers with controlled architecture. | mdpi.com |
| Hollow Polymer Particles | Component of a silicone oligomer used in inverse suspension polymerization. | High heat resistance (up to 900 °C), stable hollow structure. | researchgate.netresearchgate.net |
| Responsive Optical Materials | Component of a high refractive index siloxane matrix. | Encapsulation and protection of quantum dots for optical applications. | sigmaaldrich.com |
Computational Chemistry in Predictive Material Design
Computational chemistry and molecular modeling have become indispensable tools for accelerating the design and discovery of new materials. These methods allow researchers to predict the properties and behavior of molecules and materials before they are synthesized in the lab, saving time and resources.
Detailed Research Findings: For silane chemistry, computational methods such as Density Functional Theory (DFT) are widely used to model reaction thermochemistry, geometries, and mechanisms. nih.gov These calculations provide fundamental insights into processes like the hydrolysis of chlorosilanes and the condensation of silanols, which are analogous to the reactions of the methoxy (B1213986) groups in this compound. nih.govhydrophobe.org By modeling the energy and geometry of molecular orbitals, computational chemistry can help explain differences in the chemical reactivity of various silane structures. hydrophobe.org
A concept termed "model-based research" (MBR) has been proposed to directly link computational simulations with measurable material properties. rsc.org In one study, this approach was used to model and predict the molecular weights of a series of polysilsesquioxanes based on the monomer structure and polymerization conditions. rsc.org The success of these predictions demonstrated the potential of MBR to guide the synthesis of polymers with desired characteristics. rsc.org
In the context of designing functional materials, computational screening is particularly powerful. For molecularly imprinted polymers (MIPs), which are designed to bind to a specific target molecule, computational modeling can be used to select the best functional monomers (like silanes) and optimize their ratios before synthesis. mdpi.com Similarly, predictive models are being developed to design novel materials with specific functionalities, such as resistance to bacterial biofilm formation, by screening potential monomers based on calculated molecular parameters. acs.org This predictive power allows researchers to focus experimental efforts on the most promising candidates, streamlining the materials discovery process. acs.orgaip.org
Q & A
Q. What emerging technologies could transform this compound research in the next decade?
- Methodological Answer :
- AI-Driven Synthesis : Deploy machine learning (e.g., COMSOL Multiphysics) to predict optimal reaction conditions .
- High-Throughput Screening : Automate parallel reactions using robotic platforms for rapid parameter optimization .
- Smart Sensors : Integrate real-time FTIR/Raman probes for in situ monitoring of reaction dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
